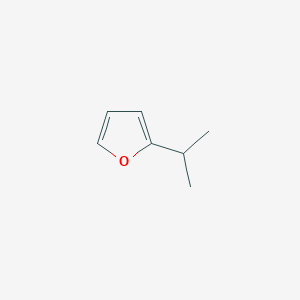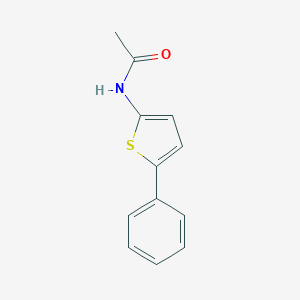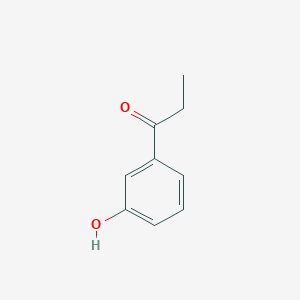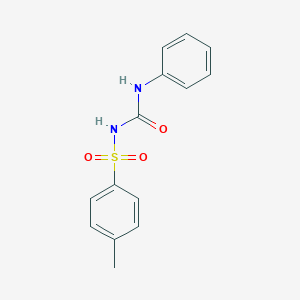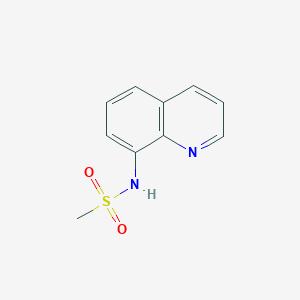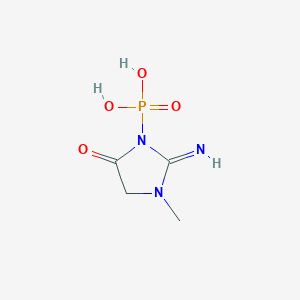
3-Phosphono-2-imino-1-methyl-4-oxoimidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phosphono-2-imino-1-methyl-4-oxoimidazolidine, commonly known as PMOI, is a chemical compound that has been the subject of extensive research in the field of medicinal chemistry. PMOI is a small molecule that belongs to the class of imidazolidinones and has been found to exhibit a range of biological activities.
作用機序
The mechanism of action of PMOI is not well understood. However, it has been proposed that PMOI inhibits the activity of enzymes such as DNA polymerase and RNA polymerase, which are essential for the replication of viruses and bacteria. PMOI has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
生化学的および生理学的効果
PMOI has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the immune response. PMOI has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and repair.
実験室実験の利点と制限
PMOI has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. PMOI is also stable under a range of conditions, making it suitable for use in various assays. However, PMOI has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on PMOI. One area of research is to further elucidate the mechanism of action of PMOI. Another area of research is to explore the potential therapeutic applications of PMOI, particularly in the treatment of viral and bacterial infections and cancer. Additionally, future research could focus on developing analogs of PMOI with improved potency and selectivity.
合成法
The synthesis of PMOI involves the condensation of imidazolidine-2,4-dione with phosphorus oxychloride followed by the addition of methylamine. The resulting product is then subjected to hydrolysis to obtain PMOI. The yield of the synthesis process is approximately 50%, and the purity of the final product is around 98%.
科学的研究の応用
PMOI has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer activities. PMOI has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. It has also been found to be effective against fungal strains such as Candida albicans and Aspergillus fumigatus.
PMOI has been studied for its antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and influenza virus. In addition, PMOI has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
CAS番号 |
14307-18-7 |
|---|---|
製品名 |
3-Phosphono-2-imino-1-methyl-4-oxoimidazolidine |
分子式 |
C4H8N3O4P |
分子量 |
193.1 g/mol |
IUPAC名 |
(2-imino-3-methyl-5-oxoimidazolidin-1-yl)phosphonic acid |
InChI |
InChI=1S/C4H8N3O4P/c1-6-2-3(8)7(4(6)5)12(9,10)11/h5H,2H2,1H3,(H2,9,10,11) |
InChIキー |
WGFPKVYOZXLIPN-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N(C1=N)P(=O)(O)O |
正規SMILES |
CN1CC(=O)N(C1=N)P(=O)(O)O |
同義語 |
3-phosphono-2-imino-1-methyl-4-oxoimidazolidine PIM-oxo-imidazolidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



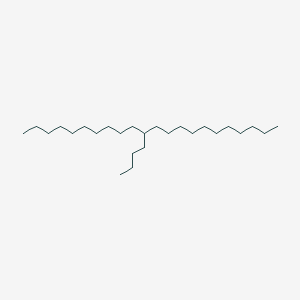
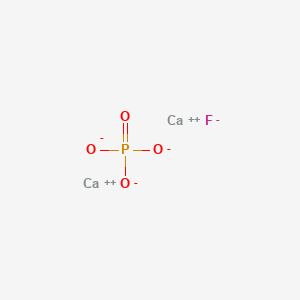
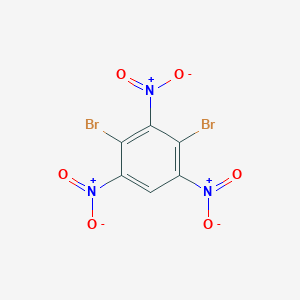
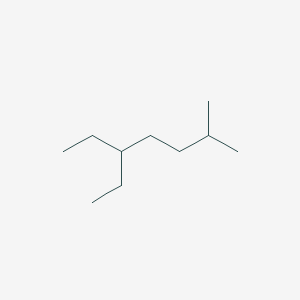
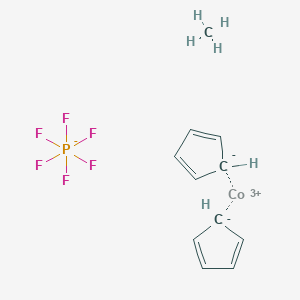
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)
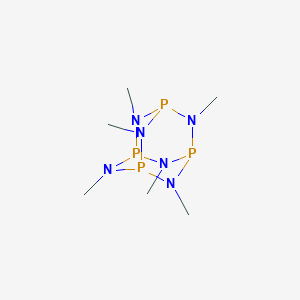
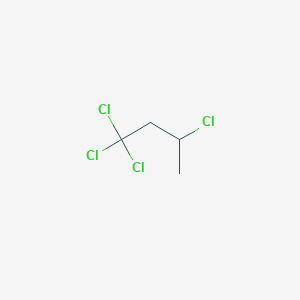
![1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B76192.png)
